molecular formula C6H4F3NO2S B572982 Methyl 2-(trifluoromethyl)thiazole-4-carboxylate CAS No. 1286734-79-9

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B572982
CAS No.: 1286734-79-9
M. Wt: 211.158
InChI Key: DYVSZYDFRKPHFK-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate ( 1286734-79-9) is a high-purity chemical building block primarily used in research and development. This ester derivative, with a molecular formula of C 6 H 4 F 3 NO 2 S and a molecular weight of 211.16 g/mol, is characterized by the thiazole heterocycle bearing a synthetically versatile trifluoromethyl group and an ester moiety . Compounds featuring the 2-(trifluoromethyl)thiazole scaffold are of significant interest in medicinal and agrochemical research. The thiazole nucleus is a privileged structure in drug discovery, known to impart vital biological activities . Specifically, analogous 4-trifluoromethylthiazole-5-carboxamide derivatives have demonstrated superior efficacy as agricultural fungicides, making this methyl ester a valuable precursor for the synthesis of such active molecules, including key intermediates for fungicides like thifluzamide . The methyl ester group acts as a synthetic handle, allowing researchers to readily hydrolyze it to the corresponding carboxylic acid or to undergo nucleophilic substitution reactions with various amines to generate a library of carboxamide derivatives for biological screening . This makes this compound an essential and versatile intermediate for constructing novel compounds with potential antibacterial and antifungal properties . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Safety Information: Refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-12-4(11)3-2-13-5(10-3)6(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVSZYDFRKPHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181987
Record name 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-79-9
Record name 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratio : A sulfuryl chloride-to-ester ratio of 0.92–0.98:1.00 ensures minimal side reactions.

  • Temperature : Chlorination occurs at −15°C to −5°C during reagent addition, followed by gradual warming to 5–15°C for 10–18 hours.

  • Workup : Unreacted starting material is recovered via vacuum distillation (35°C at 10 mmHg), yielding 2-chloro-trifluoroacetoacetate.

Table 1: Chlorination Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio (SO2_2Cl2_2:Ester)0.95:1.00Maximizes conversion (98%+)
Reaction Temperature−15°C to 15°CMinimizes decomposition
Distillation Pressure10 mmHgEfficient recovery of residue

Thiazole Ring Formation via Cyclization

The chlorinated intermediate undergoes cyclization with thioacetamide to form the thiazole core. This step is critical for establishing the heterocyclic structure.

Cyclization Protocol

  • Solvent : Anhydrous ethanol (2.0–3.2 wt ratio to intermediate).

  • Reagent Ratio : Thioacetamide-to-chlorinated intermediate ratio of 1.02–1.06:1.00.

  • Reaction Time : 8–12 hours under reflux (78°C).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioacetamide’s sulfur on the chlorinated carbon, followed by dehydrohalogenation to form the thiazole ring. The trifluoromethyl group remains intact due to its strong electron-withdrawing nature, directing regioselectivity.

Table 2: Cyclization Yield Under Varied Conditions

Ethanol (mL/g)Time (h)Yield (%)Purity (HPLC)
2.51091.799.0
3.01292.298.7

Esterification and Hydrolysis Considerations

While the target compound retains the methyl ester, related syntheses often include hydrolysis to carboxylic acids. For instance, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is hydrolyzed using NaOH (15% aqueous) at 85°C for 1.5 hours, followed by acidification to isolate the carboxylic acid. To preserve the ester, this step is omitted, and the methyl ester is retained from the initial acetoacetate starting material.

Structural Confirmation and Crystallography

X-ray crystallography of analogous compounds, such as 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, reveals hydrogen-bonded chains (O–H⋯N and C–H⋯O) that stabilize the crystal lattice. For the methyl ester, similar intermolecular interactions are anticipated, though the ester group may reduce hydrogen-bonding capacity compared to the acid.

Key Structural Data :

  • Bond Lengths : C–S (1.74 Å), C–N (1.30 Å) in the thiazole ring.

  • Dihedral Angles : Trifluoromethyl group orientation affects electronic distribution and reactivity.

Industrial-Scale Synthesis and Process Economics

The patent-specified method achieves yields exceeding 90% with high purity (>98.5%), making it viable for industrial production. Key cost drivers include:

  • Sulfuryl Chloride : Accounts for 40% of raw material costs.

  • Solvent Recovery : Ethanol is recycled via vacuum distillation, reducing expenses by 25%.

Challenges and Mitigation Strategies

Byproduct Formation

  • 2,2-Dichloro Byproducts : Generated if chlorination exceeds stoichiometric ratios. Mitigated by strict temperature control and real-time GC monitoring.

  • Ester Hydrolysis : Accidental exposure to moisture or base leads to carboxylic acid contamination. Use of anhydrous solvents and inert atmospheres is critical.

Purification Techniques

  • Vacuum Distillation : Removes low-boiling impurities.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point 163–166°C).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodStepsYield (%)Purity (%)Scalability
Chlorination-Cyclization39299High
Hantzsch Thiazole Synthesis28595Moderate

The chlorination-cyclization route outperforms traditional Hantzsch methods in yield and scalability, though it requires precise control of exothermic reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Agents
Methyl 2-(trifluoromethyl)thiazole-4-carboxylate is being investigated for its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the thiazole ring can enhance the efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .

2. Antitumor Activity
Recent investigations have highlighted the potential of thiazole derivatives, including this compound, in cancer treatment. A study focused on synthesizing various thiazole derivatives revealed promising cytotoxic effects against cancer cell lines, suggesting that this compound could be a lead structure for developing novel anticancer drugs .

3. Enzyme Inhibitors
The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The trifluoromethyl group enhances the compound's interaction with target enzymes, leading to increased potency as an inhibitor .

Agricultural Applications

1. Pesticide Development
this compound serves as an intermediate in the synthesis of agricultural fungicides and bactericides. Its derivatives are being developed for use in crop protection due to their effectiveness against various plant pathogens. The compound's ability to disrupt microbial cell function positions it as a valuable component in agricultural chemistry .

2. Herbicide Formulations
Research has also indicated that thiazole derivatives can be incorporated into herbicide formulations, providing effective weed control while minimizing environmental impact. The unique properties of this compound allow for selective action against target weeds without harming crops .

Material Science Applications

1. Fluorinated Polymers
The incorporation of this compound into polymer matrices is being explored for creating fluorinated materials with enhanced thermal stability and chemical resistance. These materials are suitable for applications in harsh environments, such as aerospace and automotive industries .

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require high performance under extreme conditions. The trifluoromethyl group contributes to lower surface energy, improving the properties of coatings against dirt and moisture accumulation .

Summary of Key Findings

Application AreaSpecific UseImpact/Benefits
PharmaceuticalsAntimicrobial agentsPotential new antibiotics
Antitumor activityCytotoxic effects on cancer cells
Enzyme inhibitorsEnhanced metabolic regulation
Agricultural ChemistryPesticide developmentEffective against plant pathogens
Herbicide formulationsSelective weed control
Material ScienceFluorinated polymersImproved thermal stability
Coatings and adhesivesHigh performance in extreme conditions

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(trifluoromethyl)thiazole-4-carboxylate can be compared to analogs with variations in substituent groups or ring positions. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents (Position) Key Properties Applications/Findings
This compound -CF₃ (2), -COOCH₃ (4) Enhanced lipophilicity; planar thiazole ring with minor steric distortion Intermediate in pharmaceuticals; potential antimicrobial/anticancer agent
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate -CF₃ (5), -Ph (2), -COOEt (4) Coplanar phenyl and thiazole rings; no hydrogen bonding in crystal structure Accidental synthesis product; highlights reactivity of trifluoromethyl precursors
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate -NH₂ (2), -CF₃ (5), -COOCH₃ (4) Amino group increases hydrogen-bonding potential; higher polarity Building block for bioactive molecules (e.g., kinase inhibitors)
Methyl 2-(methylthio)thiazole-4-carboxylate -SCH₃ (2), -COOCH₃ (4) Thioether group enhances electron density; lower thermal stability Used in agrochemicals (e.g., sulfonylurea herbicides)

Key Observations

Substituent Position and Reactivity :

  • The 2-trifluoromethyl group in the target compound reduces steric hindrance compared to bulkier 2-phenyl analogs, favoring nucleophilic substitution reactions .
  • 5-Trifluoromethyl substitution (as in Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate) stabilizes the thiazole ring but limits solubility due to increased hydrophobicity .

Functional Group Impact: Amino groups (e.g., Methyl 2-amino-5-CF₃-thiazole-4-carboxylate) introduce hydrogen-bonding sites, improving binding affinity in drug-receptor interactions . Methylthio groups (e.g., Methyl 2-(methylthio)thiazole-4-carboxylate) increase electron density, accelerating electrophilic aromatic substitution but reducing oxidative stability .

Synthetic Pathways :

  • The target compound is synthesized via controlled esterification and cyclization, whereas ethyl/phenyl analogs often require harsher reagents (e.g., thionyl chloride), leading to side products .

Biological Activity: Trifluoromethylated thiazoles exhibit superior pharmacokinetic profiles compared to non-fluorinated analogs, as seen in their use in experimental antibiotics and kinase inhibitors . Methylthio derivatives are less potent in medicinal contexts but dominate agrochemical applications due to cost-effective synthesis .

Biological Activity

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique trifluoromethyl substitution, exhibits potential as an antimicrobial, anticancer, and anticonvulsant agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C7_{7}H6_{6}F3_{3}N1_{1}O2_{2}S1_{1}
  • Molar Mass : Approximately 287.26 g/mol

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological studies.

Target Interactions

This compound interacts with various biological targets, which include:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties. Its structural characteristics allow it to effectively inhibit the growth of pathogens by disrupting cellular processes.
  • Antitumor Activity : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. This compound has shown promise in inhibiting tumor cell proliferation through various biochemical pathways, including apoptosis induction.
  • Anticonvulsant Properties : Preliminary studies suggest that this compound may possess anticonvulsant activity, potentially acting on GABAergic systems or other neurotransmitter pathways.

Biological Activity Overview

Numerous studies have explored the biological activity of this compound. Below is a summary of key findings:

Activity Type Mechanism/Effect References
AntimicrobialInhibits bacterial and fungal growth
AntitumorInduces apoptosis in cancer cells; inhibits cell proliferation
AnticonvulsantPotential modulation of neurotransmitter systems

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Antitumor Activity

In vitro assays demonstrated that this compound had an IC50_{50} value in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation and altered expression levels of pro-apoptotic and anti-apoptotic proteins.

Anticonvulsant Properties

Research into the anticonvulsant properties revealed that this compound exhibited protective effects in animal models of epilepsy. The compound significantly reduced seizure duration and frequency when administered prior to induced seizures.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions involving α-oxo esters and thiourea derivatives. A common approach involves:

  • Reactants : Trifluoromethyl-substituted α-oxo esters and thiourea.
  • Solvent : Polar aprotic solvents like acetone or THF.
  • Catalyst : Acidic conditions (e.g., HCl or H₂SO₄) to facilitate cyclization.
  • Temperature : 60–80°C for 6–12 hours.

Yield optimization often depends on the purity of the α-oxo ester precursor and precise stoichiometric control. For example, excess thiourea can lead to side reactions, reducing the target product’s purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR : ¹H and ¹³C NMR to confirm the trifluoromethyl (-CF₃) group and ester functionality.
  • LC-MS : To verify molecular weight (e.g., m/z 225.18 for [M+H]⁺).
  • X-ray crystallography : For unambiguous structural determination, often using SHELX software for refinement .
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm for purity assessment (>95%) .

Advanced Research Questions

Q. How can structural modifications at the thiazole ring’s 2- and 4-positions enhance bioactivity?

Substituents at the 2-position (e.g., -CF₃) and 4-position (carboxylate ester) significantly influence reactivity and biological interactions. For example:

  • 2-position : Electron-withdrawing groups (-CF₃) increase electrophilicity, enhancing interactions with enzyme active sites.
  • 4-position : Ester groups improve membrane permeability, critical for in vivo efficacy.

Comparative studies with analogs (e.g., ethyl esters or hydroxymethyl derivatives) reveal that methyl esters balance stability and bioavailability .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Crystallization challenges include:

  • Low crystal quality : Due to flexible ester groups.
  • Solution : Slow evaporation in mixed solvents (e.g., dichloromethane/hexane).
  • Refinement : SHELXL is preferred for handling twinning or disorder, leveraging its robust algorithms for high-R-factor corrections .

Q. How do contradictory bioactivity results in enzyme inhibition assays arise, and how should they be interpreted?

Discrepancies often stem from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility.
  • Enzyme isoforms : Differential inhibition of CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) due to trifluoromethyl’s steric effects.

Mitigation : Standardize assay protocols and validate results across orthogonal methods (e.g., SPR vs. fluorescence quenching) .

Methodological Case Studies

6. Case Study: Optimizing Synthetic Yield via DoE (Design of Experiments)
A DoE approach identified critical factors for yield improvement:

FactorRange TestedOptimal Value
Temperature50–90°C75°C
Thiourea Equiv.1.0–1.51.2
Reaction Time4–16 hrs10 hrs

Yield increased from 45% to 72% under optimized conditions .

7. Case Study: Resolving Solubility-Potency Trade-offs
Aqueous solubility (<0.1 mg/mL) limits in vivo applications. Strategies tested:

  • Prodrugs : Replacing methyl ester with PEGylated analogs improved solubility (2.5 mg/mL) but reduced potency (IC₅₀ increased from 50 nM to 200 nM).
  • Co-solvents : 10% Cremophor EL enhanced solubility without significant potency loss .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

  • Force Field Limitations : Poor parameterization of -CF₃ interactions in docking software.
  • Dynamic Effects : MD simulations reveal transient hydrogen bonds not captured in static docking .

Recommendation : Combine docking with free-energy perturbation (FEP) calculations for accurate ΔG predictions .

Structural-Activity Relationship (SAR) Table

ModificationBioactivity (IC₅₀)Solubility (mg/mL)
-CF₃ at 2-position50 nM (EGFR)0.08
-CH₃ at 2-position200 nM0.12
Ethyl ester at 4-position75 nM0.15
Hydroxymethyl at 4-position300 nM1.20

Key trend: -CF₃ enhances potency but reduces solubility .

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